Tributyl(prop-2-EN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(prop-2-EN-1-YL)silane is an organosilicon compound with the molecular formula C15H32Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(prop-2-EN-1-YL)silane can be synthesized through several methods. One common method involves the reaction of allyl chloride with tributyltin hydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl(prop-2-EN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Tributyl(prop-2-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Tributyl(prop-2-EN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It interacts with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar in structure but with different reactivity and applications.
Triphenylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties
Uniqueness
Tributyl(prop-2-EN-1-YL)silane is unique due to its combination of stability and reactivity. Its ability to form stable carbon-silicon bonds makes it a valuable reagent in various chemical reactions. Additionally, its applications in multiple fields, including chemistry, biology, and industry, highlight its versatility and importance .
Properties
CAS No. |
17907-83-4 |
---|---|
Molecular Formula |
C15H32Si |
Molecular Weight |
240.50 g/mol |
IUPAC Name |
tributyl(prop-2-enyl)silane |
InChI |
InChI=1S/C15H32Si/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3/h8H,4-7,9-15H2,1-3H3 |
InChI Key |
SNJZRHFNGOQOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.